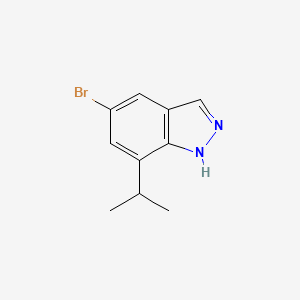
5-溴-7-异丙基-1H-吲唑
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-7-isopropyl-1H-indazole is a useful research compound. Its molecular formula is C10H11BrN2 and its molecular weight is 239.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-7-isopropyl-1H-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-7-isopropyl-1H-indazole including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药物化学:抗癌应用
5-溴-7-异丙基-1H-吲唑:在药物化学领域,尤其是在抗癌药物的开发方面显示出巨大潜力。其结构框架有利于与各种生物靶标结合,有可能抑制癌细胞的生长。 研究表明,吲唑衍生物可能对结肠癌和黑色素瘤细胞系有效,这表明该化合物可能也具有类似的应用 .
制药开发:抗炎剂
吲唑部分是合成抗炎药物的关键组成部分。 鉴于其与其他吲唑衍生物的结构相似性,5-溴-7-异丙基-1H-吲唑可用于设计和合成新的抗炎化合物,从而可能开发出新型治疗剂 .
生物化学:酶抑制
已知吲唑衍生物可以作为磷酸肌醇-3-激酶δ(PI3Kδ)等酶的选择性抑制剂,PI3Kδ参与呼吸系统疾病。 5-溴-7-异丙基-1H-吲唑独特的取代模式可能为开发选择性酶抑制剂提供新的途径,这些抑制剂可用于治疗各种疾病 .
材料科学:有机半导体
吲唑的电子特性使其适用于有机半导体5-溴-7-异丙基-1H-吲唑可以研究其在电子领域的潜在应用,例如开发有机发光二极管(OLED)或有机光伏电池(OPV)等组件 .
化学合成:杂环化合物的构建块
作为一种杂环化合物,5-溴-7-异丙基-1H-吲唑是合成更复杂分子的通用构建块。 其溴和异丙基提供反应点,可在各种合成策略中加以利用,从而产生大量具有潜在应用的杂环化合物,涵盖化学的不同领域 .
农业化学:杀虫剂开发
吲唑的结构基序存在于一些杀虫剂中。因此,5-溴-7-异丙基-1H-吲唑可用于开发新的杀虫剂。 特别是其溴原子可以赋予额外的生物活性,使其成为合成新型农用化学品的候选者 .
安全和危害
作用机制
Target of Action
Indazole derivatives have been known to play a significant role in cell biology and are used as biologically active compounds for the treatment of various disorders .
Biochemical Pathways
Indazole derivatives are known to show various biologically vital properties, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Indazole derivatives are known to have various biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
生化分析
Biochemical Properties
5-Bromo-7-isopropyl-1H-indazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with protein kinases, which are essential for regulating cellular processes such as cell growth, differentiation, and apoptosis . The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. This compound’s ability to modulate enzyme activity makes it a valuable tool in biochemical research and drug development.
Cellular Effects
The effects of 5-Bromo-7-isopropyl-1H-indazole on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and survival . Additionally, 5-Bromo-7-isopropyl-1H-indazole can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes. These effects on cellular processes highlight the compound’s potential as a therapeutic agent.
Molecular Mechanism
At the molecular level, 5-Bromo-7-isopropyl-1H-indazole exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. For instance, it can bind to the ATP-binding site of protein kinases, leading to inhibition of kinase activity . This inhibition can result in downstream effects on cell signaling pathways and gene expression. Additionally, 5-Bromo-7-isopropyl-1H-indazole can modulate enzyme activity by inducing conformational changes in the enzyme structure, further influencing its function.
Temporal Effects in Laboratory Settings
The temporal effects of 5-Bromo-7-isopropyl-1H-indazole in laboratory settings are essential for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to gradual degradation and reduced efficacy. Long-term studies in in vitro and in vivo settings have demonstrated that 5-Bromo-7-isopropyl-1H-indazole can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and changes in gene expression.
Dosage Effects in Animal Models
The effects of 5-Bromo-7-isopropyl-1H-indazole vary with different dosages in animal models. At lower doses, the compound has been shown to have minimal toxic effects and can effectively modulate enzyme activity and cellular processes . At higher doses, it can induce toxic or adverse effects, such as hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of careful dosage optimization in preclinical studies to ensure the compound’s safety and efficacy.
Metabolic Pathways
5-Bromo-7-isopropyl-1H-indazole is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is primarily metabolized in the liver, where it undergoes phase I and phase II metabolic reactions . These reactions involve the addition of functional groups, such as hydroxyl and glucuronide, to enhance the compound’s solubility and facilitate its excretion. The metabolic pathways of 5-Bromo-7-isopropyl-1H-indazole are crucial for understanding its pharmacokinetics and potential drug-drug interactions.
Transport and Distribution
The transport and distribution of 5-Bromo-7-isopropyl-1H-indazole within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, such as ATP-binding cassette (ABC) transporters . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of 5-Bromo-7-isopropyl-1H-indazole within tissues is also influenced by factors such as blood flow and tissue permeability.
Subcellular Localization
The subcellular localization of 5-Bromo-7-isopropyl-1H-indazole is critical for understanding its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it can be localized to the nucleus, where it interacts with transcription factors and other nuclear proteins to modulate gene expression. Additionally, 5-Bromo-7-isopropyl-1H-indazole can be localized to the cytoplasm, where it interacts with cytoplasmic enzymes and signaling proteins.
属性
IUPAC Name |
5-bromo-7-propan-2-yl-1H-indazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2/c1-6(2)9-4-8(11)3-7-5-12-13-10(7)9/h3-6H,1-2H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHZLVUPLAGPFMC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC2=C1NN=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90610773 |
Source


|
| Record name | 5-Bromo-7-(propan-2-yl)-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90610773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
773887-09-5 |
Source


|
| Record name | 5-Bromo-7-(propan-2-yl)-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90610773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
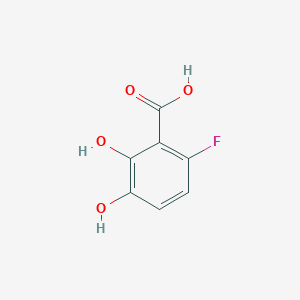

![[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetic acid](/img/structure/B1287132.png)
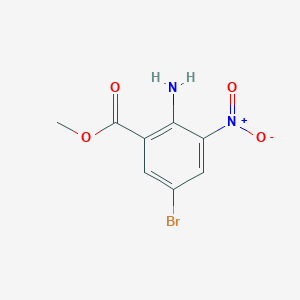
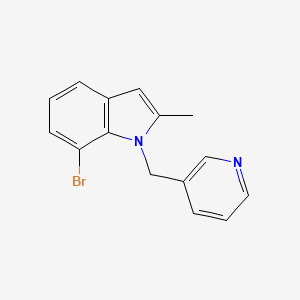



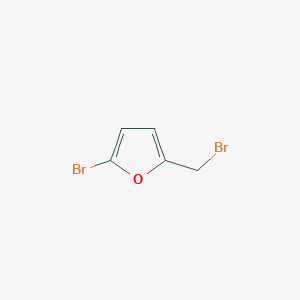
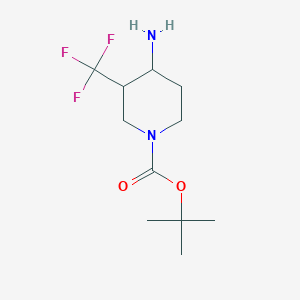
![6-tert-Butyl 3-ethyl 4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B1287152.png)

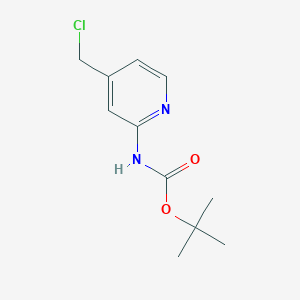
![5-Bromo-2-[(cyclopropylcarbonyl)amino]benzoic acid](/img/structure/B1287166.png)
